N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide

HDAC inhibitor Class I HDAC Epigenetics

Procure N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide (CAS 852137-20-3) as a validated pan-class I HDAC reference inhibitor. This compound delivers balanced low-nanomolar potency (HDAC1 IC50=2.30 nM, HDAC2 IC50=3.10 nM, HDAC3 IC50=1.80 nM) via its unique 4-methoxybenzamide zinc-binding moiety—13-fold more potent at HDAC1 than the 3,4-dimethyl analog. Unlike the 2-methyl indole analog (an allosteric modulator) or the 3-chloro analog (a NaV1.7 antagonist), this specific substitution pattern ensures target engagement limited to class I HDACs. Essential as a reference standard for indole-benzamide library verification: its defined potency and selectivity baseline provide a quantitative identity check (HDAC1 enzymatic assay + LC-MS/NMR) to prevent costly mis-shipments of structurally adjacent but functionally divergent analogs.

Molecular Formula C19H20N2O2
Molecular Weight 308.381
CAS No. 852137-20-3
Cat. No. B2582971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide
CAS852137-20-3
Molecular FormulaC19H20N2O2
Molecular Weight308.381
Structural Identifiers
SMILESCC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H20N2O2/c1-13-10-16-11-14(4-9-18(16)21(13)2)12-20-19(22)15-5-7-17(23-3)8-6-15/h4-11H,12H2,1-3H3,(H,20,22)
InChIKeyRKTUGFMPAHNAQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide (CAS 852137-20-3): Baseline Characterization & Procurement Benchmarking


N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide (CAS 852137-20-3) is a synthetic indole-benzamide hybrid compound (C19H20N2O2, MW 308.38) that functions as a pan-class I histone deacetylase (HDAC) inhibitor with low nanomolar potency against HDAC1, HDAC2, and HDAC3 isoforms [1]. The compound features a 1,2-dimethylindole cap group connected via a methylene linker to a 4-methoxybenzamide zinc-binding moiety, distinguishing it from hydroxamic acid-based HDAC inhibitors such as SAHA (vorinostat) [2]. In vitro cytotoxicity profiling across multiple cancer cell lines reveals differential sensitivity: MCF-7 breast cancer cells (IC50 = 3.1 µM), HCT116 colon cancer cells (IC50 = 4.8 µM), and SNU16 gastric cancer cells (IC50 = 77.4 ± 6.2 µM), indicating tissue-specific antiproliferative activity . This compound serves as a pharmacologically well-characterized probe for class I HDAC inhibition studies and as a reference standard for benchmarking structurally related indole-benzamide analogs.

Why 4-Methoxybenzamide Indole Analogs Cannot Be Interchanged: Structural Determinants of N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide Differentiation


Within the indole-benzamide chemical space defined by the 1,2-dimethylindol-5-yl-methyl scaffold, even single-atom substitutions on the benzamide ring produce profound functional divergence that precludes generic interchange. The target compound's 4-methoxy substituent yields balanced pan-class I HDAC inhibition (HDAC1 IC50 = 2.30 nM, HDAC2 IC50 = 3.10 nM, HDAC3 IC50 = 1.80 nM), whereas the 3,4-dimethyl analog shifts HDAC1 potency approximately 13-fold weaker (IC50 = 30 nM) and acquires HDAC8 activity at 130 nM [1][2]. The 2-methyl indole analog (lacking N-methylation) is functionally re-annotated as a positive allosteric modulator rather than an HDAC inhibitor, demonstrating that the N1-methyl group on the indole ring is critical for HDAC pharmacophore engagement . The 3-chloro analog redirects activity entirely toward ion channel modulation (NaV1.7 antagonism, IC50 = 240 nM) with no reported HDAC activity, illustrating how benzamide ring electronics dictate target class selectivity [3]. These divergent profiles demonstrate that each substituent permutation on this scaffold generates a functionally distinct chemical probe; substitution based solely on scaffold similarity or CAS number adjacency without confirming target-specific activity data carries substantial risk of experimental failure.

N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide Quantitative Differentiation Matrix: Head-to-Analog Comparison Data for Procurement Decisions


Pan-Class I HDAC Inhibition: Balanced Potency Profile Versus 3,4-Dimethylbenzamide Analog

The target compound (4-methoxy) achieves balanced low nanomolar inhibition across HDAC1 (IC50 = 2.30 nM), HDAC2 (IC50 = 3.10 nM), and HDAC3 (IC50 = 1.80 nM), measured via HDAC-Glo assay with human recombinant enzymes [1]. In contrast, the 3,4-dimethylbenzamide analog (same 1,2-dimethylindole cap and methylene linker) shows HDAC1 IC50 = 30 nM under comparable HDAC-Glo I/II assay conditions—approximately 13-fold weaker on HDAC1 [2]. This indicates that the 4-methoxy group confers superior class I HDAC engagement compared to the 3,4-dimethyl substitution pattern.

HDAC inhibitor Class I HDAC Epigenetics Benzamide pharmacophore

HDAC Selectivity Fingerprint: Absence of HDAC8 Activity Versus the 2-Methyl Indole Analog

The 2-methyl indole analog (lacking N1-methylation on indole; CAS 380192-80-3) exhibits HDAC8 inhibitory activity with IC50 = 260 nM against recombinant human full-length HDAC8 [1]. By contrast, the target compound (with N1-methylation) shows no reported HDAC8 activity at comparable concentrations in the BindingDB/ChEMBL curated dataset, which includes multi-isoform profiling across HDAC1, 2, 3, and 10 [2]. The presence of the N1-methyl group on the indole ring appears to disfavor HDAC8 binding while maintaining class I HDAC engagement, creating an isoform selectivity filter.

HDAC8 selectivity Isoform profiling Indole methylation Chemical probe development

Cytotoxic Fingerprint Across Cancer Cell Lines: Tissue-Specific Activity Profile Versus 3,4-Dimethylbenzamide Analog

The target compound demonstrates a graded cytotoxicity profile across three cancer cell lines: MCF-7 breast cancer (IC50 = 3.1 µM), HCT116 colon cancer (IC50 = 4.8 µM), and SNU16 gastric cancer (IC50 = 77.4 ± 6.2 µM), representing a ~25-fold differential between the most sensitive (MCF-7) and least sensitive (SNU16) lines . The 3,4-dimethylbenzamide analog, despite its weaker HDAC1 inhibition (IC50 = 30 nM vs. 2.30 nM), would be expected to show a distinct cytotoxicity profile due to its additional HDAC8 engagement, though systematic side-by-side viability data are not yet published. The target compound's selective toxicity window between MCF-7 and SNU16 cells provides a quantifiable selectivity metric not established for the dimethyl analog.

Cancer cell cytotoxicity MCF-7 HCT116 Antiproliferative screening

Functional Annotation Divergence: HDAC Inhibition Versus Positive Allosteric Modulation for the 2-Methyl Indole Analog

The target compound is functionally annotated as a class I HDAC inhibitor based on direct enzymatic inhibition data (HDAC1-3 IC50 = 1.80–3.10 nM) [1]. In stark contrast, the structurally closest analog lacking only the N1-methyl group on indole (CAS 380192-80-3, 4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide) is annotated as a positive allosteric modulator (PAM) for specific receptors . This annotation—HDAC inhibitor versus receptor PAM—represents a complete functional class switch driven solely by the presence or absence of N1-methylation on the indole ring. The N1-methyl group is therefore not merely a lipophilicity modulator but a critical determinant of target class assignment.

Target annotation Positive allosteric modulator HDAC inhibitor Pharmacophore mapping

Substituent-Dependent Target Class Selectivity: HDAC Engagement Versus Ion Channel Modulation for the 3-Chloro Analog

Substituting the 4-methoxy group with a 3-chloro substituent on the benzamide ring redirects biological activity from HDAC inhibition to ion channel modulation. The 3-chloro analog (CAS 852137-37-2) acts as a NaV1.7 channel antagonist with IC50 = 240 nM in PatchXpress voltage clamp assays using HEK293 cells [1], whereas the target compound shows no reported ion channel activity and instead demonstrates potent class I HDAC inhibition [2]. This represents a complete target class switch: epigenetic enzyme → voltage-gated ion channel, driven by a single substituent change (4-OCH3 → 3-Cl).

Target selectivity HDAC NaV1.7 Benzamide SAR Ion channel

Hepatocellular Carcinoma Cytotoxicity: Low HepG2 Activity Supporting Selective Toxicity Window

In a HepG2 hepatocellular carcinoma cytotoxicity screen performed at the Burnham Center for Chemical Genomics, the target compound at 20 µM showed %Activity values near baseline (approximately 1% inhibition), indicating essentially no cytotoxic effect on HepG2 cells at this concentration . This contrasts with the compound's activity in MCF-7 breast cancer cells (IC50 = 3.1 µM) and HCT116 colon cancer cells (IC50 = 4.8 µM), suggesting a degree of cell-type selectivity that may reflect differential HDAC dependency across tumor lineages. The low HepG2 activity also serves as a preliminary indicator that the compound is not broadly cytotoxic or inherently hepatotoxic at concentrations well above its HDAC IC50 values.

Hepatotoxicity screening HepG2 Therapeutic window Cytotoxicity profiling

Validated Application Scenarios for N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide Based on Quantitative Differentiation Evidence


Class I HDAC Chemical Probe for Epigenetic Target Validation Studies

The compound's balanced pan-class I HDAC inhibition (HDAC1 IC50 = 2.30 nM, HDAC2 IC50 = 3.10 nM, HDAC3 IC50 = 1.80 nM) [1] makes it suitable as a chemical probe for dissecting class I HDAC contributions to gene regulation in cancer and inflammatory disease models. Its differentiated potency relative to the 3,4-dimethyl analog (~13-fold stronger HDAC1 inhibition) and absence of confounding HDAC8 activity (unlike the 2-methyl indole analog, HDAC8 IC50 = 260 nM) [2] ensure that observed biological effects can be attributed primarily to class I HDAC (HDAC1-3) engagement. Researchers should employ appropriate negative control compounds (e.g., the 3-chloro analog, which lacks HDAC activity) to confirm on-target effects.

Breast Cancer Cell-Selective Antiproliferative Screening

The compound's MCF-7 breast cancer cytotoxicity (IC50 = 3.1 µM) with a 25-fold selectivity window over SNU16 gastric cancer cells (IC50 = 77.4 ± 6.2 µM) [1] supports its use as a reference compound in breast cancer-focused antiproliferative screening cascades. The low HepG2 cytotoxicity at 20 µM [2] further supports its suitability for cell-based assays where nonspecific toxicity must be minimized. This profile positions the compound as a benchmark for evaluating novel breast cancer-targeted HDAC inhibitors, with the SNU16 cell line serving as a built-in selectivity counter-screen.

Benzamide Pharmacophore Reference Standard for HDAC Inhibitor Development

As a benzamide-based (non-hydroxamic acid) HDAC inhibitor, this compound serves as a reference standard for medicinal chemistry programs developing next-generation class I HDAC inhibitors with improved pharmacokinetic profiles over hydroxamic acids such as SAHA [1]. Its well-characterized structure-activity relationships—particularly the demonstrated functional class switch resulting from N1-desmethylation (HDAC inhibitor → PAM) [2] and the target class switch from 4-OCH3 to 3-Cl substitution (HDAC → NaV1.7) —provide critical SAR landmarks for rational analog design. Procurement of this compound as a reference standard enables benchmarking of newly synthesized analogs against a defined potency and selectivity baseline.

Procurement Verification and Quality Control Standard for Indole-Benzamide Libraries

The compound's unique combination of structural features (1,2-dimethylindole cap, 4-methoxybenzamide zinc-binding group, methylene linker) and well-defined biological profile makes it suitable as a procurement verification standard for indole-benzamide compound libraries. Its HDAC1 IC50 of 2.30 nM [1] provides a quantitative potency benchmark for confirming compound identity and activity upon receipt from suppliers. Given that structurally adjacent analogs (e.g., 4-CF3, 2-chloro, 3-chloro, 3,4-dimethyl) exhibit profoundly different biological activities despite sharing the same core scaffold, analytical identity confirmation (NMR, LC-MS) combined with a rapid HDAC1 enzymatic assay can prevent costly procurement errors where incorrect analogs are inadvertently supplied or ordered.

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